molecular formula C8H8ClNO2 B3268971 2-(2-Amino-5-chlorophenyl)acetic acid CAS No. 500572-08-7

2-(2-Amino-5-chlorophenyl)acetic acid

Cat. No.: B3268971
CAS No.: 500572-08-7
M. Wt: 185.61 g/mol
InChI Key: NSQQOCXHVPZZFY-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenyl)acetic acid ( 500572-08-7) is a valuable aromatic acetic acid derivative of significant interest in pharmaceutical research and development. With a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol, this compound serves as a key synthetic intermediate . Compounds featuring the 2-amino-5-chlorophenyl motif are recognized for their potential in central nervous system (CNS) drug discovery, as related structures have demonstrated skeletal muscle relaxant activity and the ability to penetrate the blood-brain barrier . Furthermore, analogous amino-chlorophenyl compounds are critically important as intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antiretroviral drug Efavirenz, highlighting the role of such structures in constructing complex therapeutic molecules . Researchers should note that this compound requires specific handling; it should be stored in a dark place under an inert atmosphere at room temperature . As a laboratory chemical, this compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQQOCXHVPZZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 2 2 Amino 5 Chlorophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural verification of 2-(2-Amino-5-chlorophenyl)acetic acid. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring nuclei. organicchemistrydata.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific shifts and splitting patterns dictated by the electronic effects of the amino and chloro substituents. The methylene protons adjacent to the carboxylic acid group would appear as a singlet, while the amine and carboxylic acid protons are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. unimi.it The carbonyl carbon of the acetic acid group is characteristically found far downfield (typically δ 170-180 ppm). The aromatic carbons exhibit signals in the δ 110-150 ppm range, with the carbons directly attached to the chlorine and nitrogen atoms showing characteristic shifts. The methylene carbon signal appears in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (COOH)10.0 - 12.0 (broad s)175.0
Methylene (-CH₂-)3.6 (s)40.0
Aromatic CH (position 3)7.1 (d)129.0
Aromatic CH (position 4)6.8 (dd)118.0
Aromatic CH (position 6)7.2 (d)130.0
Aromatic C-Cl (position 5)-125.0
Aromatic C-NH₂ (position 2)-145.0
Aromatic C-CH₂ (position 1)-128.0
Amine (-NH₂)4.5 (broad s)-

Note: These are representative values. Actual chemical shifts can vary based on solvent and experimental conditions.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique would definitively link the ¹H signals of the methylene and aromatic protons to their corresponding ¹³C signals, greatly simplifying spectral assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methylene (-CH₂-) protons to the carboxylic acid carbon and to the aromatic carbons (C1, C2, and C6), confirming the attachment of the acetic acid side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation.

Together, these 2D techniques provide a detailed connectivity map of the molecule, leaving no ambiguity in the final structure determination. science.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of materials in their solid, crystalline forms. globalnmr.org Since many active pharmaceutical ingredients (APIs) can exist in different crystalline forms, or polymorphs, with varying physical properties, ssNMR is crucial for polymorph identification and characterization. nih.gov An ssNMR investigation, particularly using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between different polymorphs of this compound. Each distinct crystalline form would produce a unique ¹³C ssNMR spectrum due to differences in molecular conformation and intermolecular packing within the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. researchgate.netalgimed.com Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.govbioanalysis-zone.com For this compound, HRMS is used to confirm its elemental formula, C₈H₈ClNO₂, by matching the experimentally measured exact mass to the theoretically calculated mass. cymitquimica.com

Table 2: Exact Mass Determination of this compound

Parameter Value
Molecular FormulaC₈H₈ClNO₂
Nominal Mass185 u
Calculated Exact Mass185.02436 u
Typical HRMS Measurement~185.0244 u

The close agreement between the calculated and measured mass provides high confidence in the assigned molecular formula. algimed.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nih.gov The resulting fragmentation pattern provides valuable structural information and acts as a molecular fingerprint. unito.it The analysis of fragmentation pathways for this compound would involve first generating the protonated molecular ion [M+H]⁺ (m/z 186.0316) in the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID) to induce fragmentation.

For amino acids, characteristic fragmentation involves the loss of small, stable neutral molecules. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of formic acid (HCOOH) : A common fragmentation for amino acids, leading to a significant fragment ion.

Decarboxylation : Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Cleavage of the side chain : Breaking of the bond between the phenyl ring and the acetic acid moiety.

By analyzing the masses of the resulting product ions, the structural components of the parent molecule can be confirmed. unito.it

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion [M+H]⁺ (m/z) Predicted Fragment Ion Neutral Loss Predicted Fragment m/z
186.0316[M+H - H₂O]⁺Water (H₂O)168.0210
186.0316[M+H - CO₂]⁺Carbon Dioxide (CO₂)142.0423
186.0316[M+H - HCOOH]⁺Formic Acid (HCOOH)140.0267
186.0316[C₆H₅ClN]⁺C₂H₃O₂126.0083

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a chlorinated phenyl ring, provides multiple sites for significant intermolecular interactions that dictate its crystal packing. The primary interactions expected are strong hydrogen bonds, with potential contributions from weaker interactions like π-π stacking.

Hydrogen Bonding:

The most dominant intermolecular force in the crystal lattice of this compound is predicted to be hydrogen bonding. The carboxylic acid group is an excellent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The amino group (-NH₂) provides two donor sites (the amine hydrogens) and one acceptor site (the nitrogen lone pair).

In its crystalline form, it is highly probable that the compound exists as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a carboxylate group (-COO⁻) and an ammonium (B1175870) group (-NH₃⁺). This zwitterionic form is common in crystalline amino acids. researchgate.net This would lead to a robust three-dimensional network of strong N-H···O hydrogen bonds. researchgate.net

Drawing a parallel with the known crystal structure of a related compound, 2-(2-chlorophenyl)acetic acid, reveals the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov While the presence of the amino group in the title compound will alter this specific motif, the propensity for strong hydrogen bonding remains. In the zwitterionic form of this compound, each molecule could interact with several neighbors, creating a stable, three-dimensional network. researchgate.net

Illustrative Hydrogen Bond Parameters (Predicted)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°) Type
N-H···O ~0.90 ~1.8 - 2.2 ~2.7 - 3.1 ~150 - 170 Intermolecular
C-H···O ~0.95 ~2.3 - 2.7 ~3.2 - 3.6 ~130 - 160 Intermolecular

Note: This table is illustrative and based on typical values for such interactions, as specific experimental data for the title compound is not available.

π-π Stacking:

The presence of the chlorophenyl ring introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, would further stabilize the crystal lattice. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). The chlorine substituent, being electron-withdrawing, can influence the quadrupole moment of the aromatic ring, potentially favoring specific stacking arrangements. Studies on other compounds with chlorophenyl groups have shown the presence of such stabilizing interactions. nih.gov

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration for pharmaceutical compounds, as different polymorphs can exhibit varying physical properties such as solubility, stability, and bioavailability. Given that this compound is an intermediate in the synthesis of lorazepam, a benzodiazepine (B76468) drug, understanding and controlling its polymorphic behavior is of significant interest. wikipedia.orgmdpi.com

The potential for different hydrogen-bonding motifs and π-π stacking arrangements in this compound makes it a likely candidate for exhibiting polymorphism. For instance, different crystallization conditions (e.g., solvent, temperature, rate of cooling) could favor the formation of different polymorphs, one perhaps dominated by N-H···O chains and another by sheet-like structures. nih.gov

Crystal Engineering:

Crystal engineering principles can be applied to design new solid forms of this compound with desired properties. This is often achieved through the formation of co-crystals, where the target molecule is crystallized with a stoichiometric amount of a second, different molecule (a co-former).

The carboxylic acid and amino groups of this compound are ideal sites for forming robust supramolecular synthons with suitable co-formers. For example:

Carboxylic Acid Co-formers: Co-crystallization with other carboxylic acids could lead to the formation of acid-acid homodimers or acid-acid heterodimers, creating varied and predictable packing motifs.

Pyridine-based Co-formers: The carboxylic acid group can form a strong and directional O-H···N hydrogen bond with pyridine-containing molecules.

Amide Co-formers: Co-formers containing amide groups, such as nicotinamide, could interact with both the carboxylic acid and amino groups of the title compound, leading to complex and stable hydrogen-bonded networks. mdpi.com

By carefully selecting co-formers, it is possible to engineer the crystal lattice to improve physical properties. For an intermediate like this compound, this could mean enhancing its stability for storage or improving its dissolution characteristics for subsequent reaction steps.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral α-amino acids are fundamental components in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. These naturally chiral compounds are part of the "chiral pool," a collection of readily available, enantiomerically pure molecules used as starting materials for complex syntheses. mdpi.com The application of chiral pool molecules is a highly effective strategy for establishing key stereocenters in optically active compounds. mdpi.com 2-(2-Amino-5-chlorophenyl)acetic acid, particularly in its enantiomerically pure forms like (S)-2-Amino-2-(2-chlorophenyl)acetic acid, serves this purpose as a chiral building block. nih.gov

A prominent strategy in asymmetric synthesis involves the use of nickel(II) complexes of Schiff bases derived from amino acids. nih.gov In this methodology, a chiral tridentate ligand is complexed with a Ni(II) ion, which then coordinates with an amino acid like this compound. This formation of a square-planar Ni(II) complex effectively locks the amino acid into a specific conformation, allowing subsequent reactions to occur with high stereocontrol on the α-carbon. This approach is a leading method for the synthesis of a wide variety of tailor-made α-amino acids, which are indispensable in modern medicinal chemistry. nih.gov The development of efficient, stereocontrolled methods for generating such building blocks is a crucial objective for creating peptidomimetics and other complex therapeutic agents. nih.gov

Precursor for Complex Organic Molecules and Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid group, makes it a versatile precursor for a variety of more complex organic structures.

The compound serves as a starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceutically active molecules. The amino and acetic acid groups can participate in cyclization reactions to form rings. For instance, derivatives of 2-aminophenylacetic acid can be used to synthesize thiazole (B1198619) compounds, which have been investigated for potential anti-inflammatory and immunosuppressive activities. nih.gov

The general reactivity of amino acids as precursors for heterocyclic systems is well-documented. For example, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, are used as precursors for fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones through condensation and cyclization reactions. nih.gov Similarly, 2-aminobenzothiazole (B30445) derivatives can be reacted with chloroacetic acid and subsequently with other reagents to form complex fused heterocycles. uobaghdad.edu.iq These synthetic pathways highlight how the this compound moiety can be integrated into diverse heterocyclic scaffolds, including those containing pyrrolizine and indolizine (B1195054) cores, which are found in numerous biologically active natural products. acs.org

Table 1: Examples of Heterocyclic Systems Derived from Amino Acid Precursors

Precursor Type Reagents Resulting Heterocycle Reference
2-Amino-4-p-chlorophenylthiazole-s-acetic acid derivatives Various Modified Thiazoles nih.gov
3-Aminoquinazolinone derivatives Aldehydes Triazepinoquinazolinones nih.gov
2-Amino-5-chlorobenzothiazole Chloroacetic acid, Hydrazine Hydrate 1,3,4-Oxadiazole derivatives uobaghdad.edu.iq

In complex, multi-step synthetic sequences, molecules like this compound are valuable intermediates. Continuous flow processing, an emerging technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), often relies on the sequential transformation of such functionalized intermediates. nih.gov A molecule with both an amine and a carboxylic acid, along with a reactive aromatic ring, can be sequentially modified in a flow reactor system. For example, a synthetic route could involve an initial reaction at the amino group, followed by a transformation of the carboxylic acid, and finally a cross-coupling reaction on the chlorinated phenyl ring. mit.edu

The ability to perform multi-step reactions without isolating intermediates is a significant advantage of modern synthetic methodologies, enhancing safety, efficiency, and yield. nih.govmit.edu The structural motifs present in this compound make it an ideal candidate for inclusion in such advanced synthetic plans aiming to build complex molecular targets.

Ligand Design and Coordination Chemistry

The presence of nitrogen and oxygen donor atoms allows this compound to function as a ligand, forming coordination complexes with various metal ions. This area of study is crucial for developing new catalysts, materials, and therapeutic agents.

This compound can act as a chelating agent, binding to a central metal ion through its amino nitrogen and one or both carboxylate oxygen atoms. Such ligands are known to form stable complexes with a range of transition metals. For instance, Schiff bases derived from the related compound (2-amino-5-chlorophenyl)phenyl methanone (B1245722) have been used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). nih.gov In these cases, the ligand acts as a bidentate donor, chelating with the metal ion. nih.gov Similarly, other amino acid-derived ligands form stable complexes with these metals, often exhibiting tetrahedral or octahedral geometries depending on the metal and reaction conditions. researchgate.netnih.gov The coordination can occur through the sulfur and amine groups in thio-substituted triazoles or through the nitrogen and oxygen atoms in amino acids. nih.gov

Table 2: Potential Metal Complexes and Geometries with Amino Acid-Type Ligands

Metal Ion Typical Coordination Number Resulting Geometry Example Ligand Type Reference
Cu(II) 4 Square Planar Schiff Base, Thiazoleacetic Acid nih.govresearchgate.net
Ni(II) 4 or 6 Tetrahedral or Octahedral Schiff Base, Thiazoleacetic Acid nih.govresearchgate.net
Co(II) 4 or 6 Tetrahedral or Octahedral Schiff Base, Thiazoleacetic Acid nih.govresearchgate.net
Zn(II) 4 Tetrahedral Schiff Base, Triazole-thiol nih.govnih.gov

The study of metal-ligand interactions involves determining the structure of the resulting complexes and quantifying their stability. The stability of complexes formed with amino acid-based ligands is influenced by several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the specific donor atoms involved in chelation. mdpi.com

Spectroscopic methods, such as UV-Vis spectroscopy, are widely used to study the formation of these complexes and to determine their stability constants. mdpi.com For example, titrating a solution of a metal salt with the ligand and monitoring the changes in the absorption spectrum allows for the calculation of binding constants. mdpi.com The coordination geometry imposed by the metal ion plays a critical role; for instance, transition metals that favor a square planar geometry (like Cu(II) or Ni(II)) may form more stable adducts with aromatic amino acids by allowing favorable π-stacking interactions. mdpi.com In contrast, metals that coordinate axial ligands (like Co(II)) can sterically hinder this interaction, leading to lower stability. mdpi.com These fundamental studies are essential for understanding the behavior of these complexes in various applications. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
(S)-2-Amino-2-(2-chlorophenyl)acetic acid
(2-amino-5-chlorophenyl)phenyl methanone
Chloroacetic acid
Triazinoquinazolinones
Triazepinoquinazolinones
Pyrrolizine
Indolizine
Thiazole
2-Aminobenzothiazole

Exploration of Supramolecular Assemblies Involving the Compound

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a chloro-substituted aromatic ring, makes it a candidate for forming complex supramolecular assemblies. These assemblies are non-covalent structures formed through specific intermolecular interactions. The primary driving forces for the self-assembly of this compound in the solid state are hydrogen bonding and potentially π-π stacking interactions.

The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the amino group (-NH₂) acts as a hydrogen bond donor. These functional groups can interact in several ways:

Carboxylic Acid Dimers: A common and highly stable motif where two molecules are linked through a pair of O-H···O=C hydrogen bonds, forming a characteristic R²₂(8) ring pattern.

Head-to-Tail Chains: The carboxylic acid of one molecule can form a hydrogen bond with the amino group of a neighboring molecule.

Zwitterionic Interactions: In the solid state, the acidic proton from the carboxyl group can transfer to the basic amino group, forming a zwitterion (-O⁻ and -NH₃⁺). These charged centers can then engage in strong N-H⁺···O⁻ hydrogen bonding, leading to the formation of extensive networks, such as sheets or chains.

The presence of the chlorophenyl ring introduces the possibility of π-π stacking interactions between adjacent aromatic rings, which would further stabilize the crystal packing. The chlorine atom can also participate in weaker C-H···Cl or N-H···Cl hydrogen bonds. The precise architecture of these assemblies is typically confirmed using single-crystal X-ray diffraction, which provides detailed information on bond lengths, angles, and intermolecular distances.

Table 1: Potential Supramolecular Interactions for this compound

Interaction TypeParticipating Functional GroupsPotential Resulting Motif
Hydrogen BondingCarboxylic Acid (-COOH) with Carboxylic Acid (-COOH)Centrosymmetric Dimers
Hydrogen BondingCarboxylic Acid (-COOH) with Amino Group (-NH₂)Chains or Sheets
Ionic Hydrogen BondingCarboxylate (-COO⁻) with Ammonium (B1175870) (-NH₃⁺)Zwitterionic Layers/Networks
π-π StackingChlorophenyl Ring with Chlorophenyl RingStacked Columnar Arrays

Functional Materials Development (if applicable and non-clinical)

Research into the direct application of this compound in functional materials is limited. However, its structure as a substituted α-amino acid provides clear, scientifically established pathways for its potential use in polymer and nanomaterial development.

As an α-amino acid derivative, the compound is a potential monomer for the synthesis of functional polyamides, specifically substituted poly(amino acids). These polymers are known for their biodegradability and biocompatibility. whiterose.ac.uk One established method for synthesizing poly(amino acids) is through the ring-opening polymerization of 2,5-diketopiperazines (DKPs). whiterose.ac.ukresearchgate.net This process would involve the initial condensation of two molecules of this compound to form the corresponding cyclic dipeptide monomer (a DKP). Subsequent polymerization, often initiated by an alcohol, would yield a polyamide with pendant 2-chloro-5-(carboxymethyl)phenyl groups, imparting specific chemical properties to the polymer backbone. whiterose.ac.ukresearchgate.net This approach avoids the use of toxic reagents like phosgene, which are common in other methods of poly(amino acid) synthesis. researchgate.net

Amino acids are widely used to functionalize the surface of nanoparticles, acting as capping or stabilizing agents to control particle size and prevent aggregation during synthesis. rsc.orgnih.gov The bifunctional nature of this compound, with its carboxylate and amino groups, allows it to act as a ligand that can bind to the surface of metal or metal oxide nanoparticles (e.g., iron oxide, gold). nih.govfrontiersin.org

The carboxylate group can anchor the molecule to the nanoparticle surface, while the exposed amino group and chlorophenyl ring modify the surface properties. This surface modification can alter the nanoparticle's solubility, charge, and reactivity, tailoring it for specific non-clinical research applications. For example, amino-functionalized nanoparticles can be used for further covalent modification or to interact with other components in a composite material. rsc.org

Table 2: Potential Roles in Functional Material Development

Material TypePotential Role of the CompoundResulting Material/SystemGoverning Chemical Principle
PolymersMonomer PrecursorFunctional Polyamide / Poly(amino acid)Condensation to form a 2,5-diketopiperazine, followed by Ring-Opening Polymerization. whiterose.ac.ukresearchgate.net
NanomaterialsSurface Modifying Agent / Capping LigandFunctionalized NanoparticlesCoordination of carboxylate/amino groups to the nanoparticle surface. rsc.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-(2-Amino-5-chlorophenyl)acetic acid, several chromatographic techniques are instrumental for routine analysis, reaction monitoring, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Developing a robust HPLC method is essential for quantifying the main component and resolving it from any process-related impurities or degradation products. pensoft.netpensoft.net Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve the desired separation. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. pensoft.netutu.ac.in A C18 column is frequently the stationary phase of choice, offering excellent retention and separation for moderately polar compounds. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netrsc.org Adjusting the pH of the aqueous buffer is crucial for controlling the ionization state of the amino acid's functional groups, which significantly impacts retention time and peak shape. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations, while gradient elution, with a changing mobile phase composition, is employed for more complex samples containing impurities with a wide range of polarities. researchgate.netrsc.org Detection is commonly performed using a UV/VIS detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths, typically around 220-280 nm. pensoft.netutu.ac.in

Table 1: Typical HPLC Method Parameters for Analysis of Phenylacetic Acid Derivatives
ParameterTypical ConditionReference
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) researchgate.net
Elution Mode Isocratic or Gradient researchgate.netrsc.org
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 30 °C pensoft.net
Detection UV/VIS at 225 nm pensoft.net
Injection Volume 20 µL pensoft.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile and thermally labile due to their polar carboxyl and amino functional groups. thermofisher.com Therefore, they cannot be analyzed directly by GC and require a chemical derivatization step to convert them into more volatile and thermally stable analogues. thermofisher.commdpi.com

Common derivatization methods include silylation and acylation. thermofisher.comd-nb.info Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. thermofisher.com Another approach is derivatization with alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, in an aqueous medium, which converts the amino acid into a volatile ester. nih.gov After derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5MS) and detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer. thermofisher.commdpi.com

Table 2: GC Method Parameters for Analysis of Derivatized Amino Acids
ParameterTypical ConditionReference
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Alkyl Chloroformates thermofisher.comnih.gov
Column DB-5MS (5% diphenyl, 95% dimethylsiloxane), 30 m x 0.25 mm x 0.25 µm mdpi.com
Carrier Gas Helium at 1.0 mL/min mdpi.com
Injector Temperature 280 °C (Splitless mode) mdpi.com
Oven Program Temperature gradient (e.g., initial hold then ramp to a final temperature) mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. aga-analytical.com.plnih.gov For this compound, TLC can quickly indicate the consumption of starting materials and the formation of the product. nih.gov

In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel G coated on a plate of glass or aluminum. nih.govscirp.org A small spot of the sample solution is applied to the plate, which is then placed in a developing chamber containing a shallow pool of a suitable mobile phase. aga-analytical.com.pl For amino acids, a common mobile phase is a mixture of n-butanol, acetic acid, and water. nih.govreachdevices.com As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. nih.gov After development, the plate is dried, and the separated spots are visualized. Since amino acids are often colorless, a visualizing agent is required. Ninhydrin is a common spray reagent that reacts with most amino acids to produce a characteristic purple or violet spot, making it easy to detect their presence. nih.govscirp.org The retardation factor (Rf value) for each spot can be calculated to help in identification. nih.gov

Table 3: Typical TLC System for Amino Acid Analysis
ParameterTypical ConditionReference
Stationary Phase Silica Gel G on glass or aluminum plates nih.govscirp.org
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., 3:1:1 or 60:25:15 v/v/v) nih.govreachdevices.com
Application Micropipette application of sample solution (e.g., 1-5 µL) aga-analytical.com.pl
Development Ascending or circular development in a closed chamber nih.gov
Visualization Spraying with Ninhydrin solution followed by heating nih.govscirp.org

Since this compound contains a chiral center, separating its enantiomers is crucial in pharmaceutical analysis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than traditional HPLC. afmps.beresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. afmps.bephenomenex.com The low viscosity and high diffusivity of supercritical CO₂ allow for the use of high flow rates and smaller particle columns, leading to rapid analyses without a significant loss of efficiency. afmps.benih.gov

For chiral separations, the key component is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net To modulate the retention and selectivity of the enantiomers, an organic modifier, such as methanol or ethanol, is typically added to the CO₂ mobile phase. afmps.be The development of a chiral SFC method involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. afmps.be The ability to rapidly screen conditions and the reduced consumption of organic solvents make SFC an attractive alternative to HPLC for chiral analysis. afmps.be

Table 4: General SFC Parameters for Chiral Separations
ParameterTypical ConditionReference
Primary Mobile Phase Supercritical Carbon Dioxide (CO₂) afmps.bephenomenex.com
Modifier Methanol, Ethanol, or other polar solvents afmps.be
Stationary Phase Chiral Stationary Phase (CSP), often polysaccharide-based researchgate.net
Flow Rate Higher than HPLC (e.g., up to 5.0 mL/min) afmps.be
Backpressure Regulator Set to maintain supercritical conditions (e.g., 2000 psi) nih.gov
Detection UV or Mass Spectrometry (MS) chromatographyonline.com

Hyphenated Techniques for Enhanced Detection and Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for modern analytical chemistry. The combination of the separation power of chromatography with the identification capabilities of mass spectrometry is particularly valuable for the analysis of pharmaceutical compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical technique used for the trace-level quantification of compounds and for impurity profiling. mdpi.comresearchgate.net This method is ideal for detecting and identifying minute quantities of process-related impurities or degradation products that may be present alongside this compound. mdpi.comdphen1.com The high selectivity of LC-MS/MS allows for the accurate quantification of the target analyte even in complex matrices. nih.gov

The process begins with the separation of the sample components using an HPLC system, often with conditions similar to those described in section 7.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar molecules like amino acids, typically generating protonated molecules [M+H]⁺ in positive ion mode. mdpi.comresearchgate.net

The tandem mass spectrometry (MS/MS) capability, often achieved with a triple quadrupole or ion trap mass analyzer, provides an additional layer of specificity. researchgate.netdphen1.com In a typical impurity profiling workflow, the first mass spectrometer (MS1) selects the precursor ion (the [M+H]⁺ of a potential impurity), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a unique fragmentation pattern or "fingerprint" that can be used for structural confirmation. dphen1.comlcms.cz For quantitative analysis, the system can be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, leading to extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range. mdpi.comresearchgate.net

Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis
ParameterTypical ConditionReference
LC Column Luna C18 (100 mm × 4.6 mm, 3 µm) or equivalent mdpi.comresearchgate.net
Mobile Phase 5.0 mM Ammonium Acetate : Methanol (35:65, v/v) mdpi.comresearchgate.net
Flow Rate 0.8 mL/min mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive Mode mdpi.comresearchgate.net
Mass Analyzer Triple Quadrupole or Ion Trap researchgate.netdphen1.com
Detection Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling researchgate.net
LOD/LOQ Can achieve sub-ppm levels (e.g., LOD: 0.07 ppm, LOQ: 0.2 ppm) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of amino acids like this compound necessitate a chemical derivatization step prior to GC-MS analysis. nih.gov This process transforms the analyte into a more volatile and thermally stable derivative, making it amenable to gas chromatographic separation.

The derivatization process is a critical step that must be carefully optimized to ensure complete reaction and prevent the formation of multiple derivative products for a single analyte. For amino acids, common derivatization approaches include silylation or a two-step esterification followed by acylation. nih.govmdpi.com For instance, a two-step derivatization could involve esterification with an acidic methanol solution to convert the carboxylic acid group to a methyl ester, followed by acylation of the amino group with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This process yields a less polar and more volatile derivative suitable for GC-MS analysis.

Once derivatized, the sample is injected into the gas chromatograph. The separation of components within the mixture is achieved on a capillary column, often with a non-polar stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov

Method Validation and Quality Control in Chemical Research

To ensure that an analytical method provides reliable and accurate results, it must undergo a thorough validation process. amsbiopharma.comslideshare.net Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. ich.orgeuropa.eueuropa.eu For the analysis of this compound, particularly in the context of impurity profiling, the key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and robustness. amsbiopharma.comich.org

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com For impurity analysis, a low LOD and LOQ are crucial for detecting and quantifying trace levels of this compound.

In GC-MS analysis of amino acids, LODs and LOQs can vary depending on the derivatization method, the matrix, and the specific instrument settings. For example, a validated GC-MS method for the analysis of various amino acids in biological fluids reported LODs ranging from 0.03 to 12 µM and LOQs from 0.3 to 30 µM. nih.gov Another study focusing on six amino acids in canine serum found LODs between 2.6 and 6.1 µmol/L. avma.org Based on these findings, a representative table for the LOD and LOQ of a hypothetical validated GC-MS method for this compound is presented below.

Table 1: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound by GC-MS

ParameterConcentration (µmol/L)Concentration (µg/mL)
Limit of Detection (LOD)0.50.10
Limit of Quantification (LOQ)1.50.30

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of good linearity. ich.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govd-nb.info For amino acid analysis by GC-MS, intra-day precision values are often in the range of 0.9% to 14.3%, with inter-day precision ranging from 1.5% to 14.1%. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. d-nb.infochromatographyonline.com Recoveries for GC-MS analysis of amino acids typically fall within the range of 90-110%. d-nb.info

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a GC-MS method, these parameters could include the GC oven temperature ramp rate, injector temperature, or the flow rate of the carrier gas. europa.eu

The following table summarizes typical acceptance criteria for these validation parameters for a GC-MS method for the analysis of this compound.

Table 2: Representative Method Validation Parameters for the Analysis of this compound by GC-MS

ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, R²)≥ 0.990.998
Precision (Repeatability, RSD)≤ 15%< 10%
Precision (Intermediate Precision, RSD)≤ 15%< 12%
Accuracy (Recovery)90 - 110%98%
RobustnessNo significant change in resultsPass

Conclusion and Future Research Directions

Summary of Current Research Accomplishments

Publicly accessible research focusing explicitly on 2-(2-Amino-5-chlorophenyl)acetic acid is limited. The principal accomplishment to date is its chemical synthesis and characterization as a commercially available organic building block. Its fundamental chemical identity has been established, as detailed in the table below.

PropertyData
CAS Number 500572-08-7
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol

Table 1: Basic Chemical Properties of this compound

Beyond these basic identifiers, extensive studies detailing its reactivity, biological activity, or specific applications are not widely reported in peer-reviewed literature. Its existence as a catalogued chemical intermediate suggests it has been synthesized, likely for use in screening libraries or as a precursor for more complex target molecules, but the outcomes of such uses are not broadly disseminated.

Identification of Knowledge Gaps and Untapped Research Avenues

The scarcity of specific data on this compound highlights significant knowledge gaps and, consequently, numerous untapped avenues for research.

Key Knowledge Gaps:

Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and pKa values are not readily available.

Spectroscopic Data: Comprehensive and published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are needed for unambiguous identification and quality control.

Reactivity Profile: A systematic study of the reactivity of its functional groups—the aromatic amine, the carboxylic acid, and the chloro-substituent—has not been published.

Biological Activity: There is no significant public record of this compound being screened for any biological or pharmacological activity.

Untapped Research Avenues: Based on these gaps, several research paths can be proposed. The structural motifs of the compound—a phenylacetic acid core, an amino group, and a halogen substituent—are common in pharmacologically active molecules. This suggests that investigation into its biological properties is a logical next step.

Research AvenueDescriptionRationale
Biological Screening In-vitro screening against various targets, such as bacterial or fungal strains, cancer cell lines, or specific enzymes.Derivatives of the related 4-aminophenylacetic acid have shown promising antimicrobial activities nih.govresearchgate.net.
Synthetic Derivatization Use of the amino and carboxylic acid functional groups to synthesize a library of derivatives (e.g., amides, esters, peptides).The functional groups provide handles for creating diverse new chemical entities for high-throughput screening srce.hr.
Precursor for Heterocycles Exploration as a starting material for the synthesis of heterocyclic compounds, such as benzodiazepines or other fused-ring systems.Structurally related aminobenzophenones are key precursors in the synthesis of such heterocycles.
Material Science Applications Investigation into its potential for creating novel polymers or functional materials.The bifunctional nature of the molecule could allow it to act as a monomer in polymerization reactions.

Table 2: Potential Research Avenues for this compound

Potential for Development of Novel Methodologies and Applications

The structure of this compound is inherently suited for chemical modification, offering significant potential for the development of new synthetic methodologies and applications.

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group (which can be activated) on the same molecule allows for a wide array of chemical transformations. Methodologies could be developed for the selective protection and reaction of these sites to build complex molecular architectures. For instance, the amino group can be acylated, alkylated, or used in condensation reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides researchgate.netsrce.hr.

Potential applications stem from its role as a scaffold. In medicinal chemistry, it could serve as a fragment for fragment-based drug discovery or as a key intermediate for the synthesis of analogues of known drugs. The development of immunomodulating medical preparations from aminophenylacetic acid derivatives has been patented, suggesting a potential therapeutic area for novel derivatives of this compound google.com.

Emerging Trends in the Study of Halogenated Aminophenylacetic Acids

The broader class of halogenated aminophenylacetic acids, to which this compound belongs, is part of several emerging trends in chemical and biological sciences.

One significant trend is the use of unnatural or non-proteinogenic amino acids in peptide science. Incorporating halogenated amino acids into peptides is a powerful tool for tuning their structural and physicochemical properties. Halogen atoms can influence conformation, hydrophobicity, and electronic character, potentially leading to peptides with enhanced stability, receptor affinity, or novel biological functions nih.gov. Research in this area focuses on creating peptidomimetics to develop new antimicrobial drugs to combat antibiotic-resistant pathogens nih.gov.

Furthermore, halogenation is a common strategy in drug design to improve the metabolic stability and pharmacokinetic profile of lead compounds. The chlorine atom on the phenyl ring of this compound could therefore be a valuable feature in the design of new therapeutic agents. As synthetic methodologies become more advanced, the precise placement of halogens on aromatic scaffolds to optimize biological activity continues to be a major focus in medicinal chemistry. The investigation of aminophenylacetic acid derivatives for a range of bioactivities, including antimicrobial and immunomodulatory effects, represents a sustained and evolving field of research nih.govgoogle.com.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves for defects before use and dispose of contaminated items properly .
  • Engineering Controls : Conduct reactions in fume hoods with negative pressure to prevent inhalation exposure.
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical consultation for persistent symptoms .

How do solvent and acid catalysts influence the cyclization efficiency of this compound intermediates?

Advanced
The cyclization step’s yield and purity depend on solvent polarity and acid strength. Toluene, a non-polar solvent, facilitates high-temperature reflux without side reactions, while aqueous alcohols stabilize intermediates via hydrogen bonding . Acid catalysts like trifluoroacetic acid (TFA) enhance protonation of amine groups, accelerating cyclization kinetics. However, stronger acids (e.g., H₂SO₄) may degrade sensitive functional groups. Optimization via Design of Experiments (DoE) can balance reaction rate and product stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.